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molecular formula C9H13ClN2O2 B2585150 Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride CAS No. 252752-46-8

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride

Cat. No. B2585150
M. Wt: 216.67
InChI Key: HPZQCODDDDWZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004536

Procedure details

To a solution of methyl 4-aminophenylacetate (5.5 g, 33.3 mmol) in concentrated HCl (35 mL) at 0° C. is added a solution of NaNO2 (2.3 g, 33.3 mmol) in water (10 mL). The temperature of the reaction is maintained at 0-5° C. After stirring for 30 minutes, a solution of SnCl2 (19 g, 99.9 mmol) in concentrated HCl (10 mL) is added and the mixture is vigorously stirred with a stirring rod. The mixture is then diluted with water (50 mL), and the resulting precipitate is collected by suction filtration and washed with water. The solid is dried under vacuum to give 5 g of 18, which is used without further purification.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.[N:13]([O-])=O.[Na+].[Cl:17][Sn]Cl>Cl.O>[ClH:17].[NH:1]([C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:6][CH:7]=1)[NH2:13] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
2.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is vigorously stirred with a stirring rod
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid is dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.N(N)C1=CC=C(C=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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